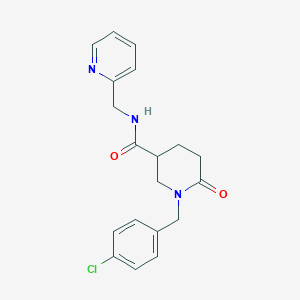
3,4-dimethoxy-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(2-methoxyethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is commonly used as a research tool in the field of pharmacology.
作用机制
The mechanism of action of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide involves the inhibition of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide, which is a serine/threonine kinase that regulates various cellular processes. 3,4-dimethoxy-N-(2-methoxyethyl)benzamide is involved in the regulation of glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting 3,4-dimethoxy-N-(2-methoxyethyl)benzamide, 3,4-dimethoxy-N-(2-methoxyethyl)benzamide can modulate various signaling pathways such as the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. This compound can also induce autophagy and apoptosis in cancer cells by modulating the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(2-methoxyethyl)benzamide has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, 3,4-dimethoxy-N-(2-methoxyethyl)benzamide can exert neuroprotective effects by modulating various signaling pathways such as the Wnt/β-catenin pathway and the NF-κB pathway. In diabetes, this compound can improve glucose metabolism and insulin sensitivity by modulating the insulin signaling pathway.
实验室实验的优点和局限性
3,4-dimethoxy-N-(2-methoxyethyl)benzamide has several advantages as a research tool in the field of pharmacology. This compound is relatively easy to synthesize and purify, and it has a high degree of purity and stability. 3,4-dimethoxy-N-(2-methoxyethyl)benzamide is also highly selective for 3,4-dimethoxy-N-(2-methoxyethyl)benzamide and does not affect other kinases. However, there are also some limitations associated with the use of this compound in lab experiments. 3,4-dimethoxy-N-(2-methoxyethyl)benzamide has poor solubility in water, which can make it difficult to use in certain assays. This compound also has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for the research and development of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective 3,4-dimethoxy-N-(2-methoxyethyl)benzamide inhibitors based on the structure of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide. There is also a need for further studies to elucidate the molecular mechanisms underlying the therapeutic effects of this compound in various diseases. Additionally, the development of novel drug delivery systems can improve the bioavailability and efficacy of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide in vivo.
Conclusion
3,4-dimethoxy-N-(2-methoxyethyl)benzamide is a promising research tool in the field of pharmacology with potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and diabetes. This compound inhibits 3,4-dimethoxy-N-(2-methoxyethyl)benzamide and modulates various signaling pathways to exert its therapeutic effects. Although there are some limitations associated with the use of this compound in lab experiments, there are several future directions for the research and development of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide that can improve its efficacy and bioavailability.
合成方法
The synthesis method of 3,4-dimethoxy-N-(2-methoxyethyl)benzamide involves the reaction of 3,4-dimethoxybenzoic acid with 2-(2-methoxyethoxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain pure 3,4-dimethoxy-N-(2-methoxyethyl)benzamide.
科学研究应用
3,4-dimethoxy-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and diabetes. This compound has been shown to inhibit glycogen synthase kinase-3 (3,4-dimethoxy-N-(2-methoxyethyl)benzamide), an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. By inhibiting 3,4-dimethoxy-N-(2-methoxyethyl)benzamide, 3,4-dimethoxy-N-(2-methoxyethyl)benzamide can modulate various signaling pathways and exert its therapeutic effects.
属性
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-7-6-13-12(14)9-4-5-10(16-2)11(8-9)17-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWAXKQSHUMWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5100618.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5100626.png)
![N-[3-(hydrazinocarbonyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B5100630.png)
![2-(4-chlorophenoxy)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5100631.png)

![1-[(dibenzylamino)methyl]-2-naphthol](/img/structure/B5100655.png)
![5-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5100665.png)
![5-amino-N-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5100670.png)

![5-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100683.png)

![N-(2-ethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5100712.png)
![5,5'-[2,2-propanediylbis(4,1-phenyleneoxy)]bis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5100714.png)
![1-{4-[2-(diethylamino)ethyl]-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5100719.png)